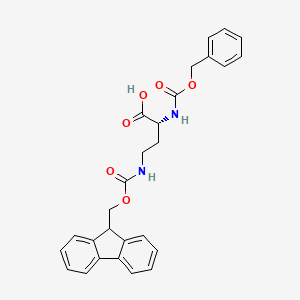

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid

Description

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid is a synthetic amino acid derivative extensively utilized in peptide synthesis and medicinal chemistry. Its structure features two orthogonal protecting groups:

- Fmoc (9H-fluoren-9-ylmethoxycarbonyl) at the 4-amino position, which is base-labile and widely used in solid-phase peptide synthesis (SPPS) .

- Z (benzyloxycarbonyl) at the 2-amino position, a traditional acid-labile protecting group .

The R-configuration at the 4th carbon ensures stereochemical precision, critical for biological activity in peptide-based therapeutics. This compound is pivotal in synthesizing complex peptides with multiple functional groups, enabling sequential deprotection strategies .

Properties

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c30-25(31)24(29-27(33)34-16-18-8-2-1-3-9-18)14-15-28-26(32)35-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,29,33)(H,30,31)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVQCVMKVEGLEGU-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid typically involves the protection of amino acids using Fmoc and Cbz groups. The process begins with the protection of the amino group of the amino acid using Fmoc chloride in the presence of a base such as sodium carbonate. This is followed by the protection of the carboxyl group using Cbz chloride under similar conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the compound is synthesized on a solid support, allowing for easy purification and isolation .

Chemical Reactions Analysis

Types of Reactions

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:

Deprotection Reactions: Removal of Fmoc and Cbz groups using reagents such as piperidine and hydrogen bromide in acetic acid, respectively.

Coupling Reactions: Formation of peptide bonds using coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Cbz Deprotection: Hydrogen bromide in acetic acid.

Coupling Agents: DCC, HOBt, and N,N’-diisopropylcarbodiimide (DIC).

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis. The deprotection reactions yield the free amino acids, which can then be coupled to form longer peptide chains .

Scientific Research Applications

®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:

Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

Biology: Utilized in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: Employed in the development of peptide-based drugs and therapeutic agents.

Industry: Used in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid involves the protection of amino groups during peptide synthesis. The Fmoc and Cbz groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The deprotection steps remove these groups, revealing the free amino groups for further coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitutions

The compound is compared to analogues with variations in protecting groups, stereochemistry, and side chains (Table 1):

Table 1: Key Structural and Functional Comparisons

Biological Activity

(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)butanoic acid is a synthetic compound that exhibits a complex structure with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a fluorenyl moiety, which is known for its diverse pharmacological properties. The structural components include:

- Fluorenyl group : A polycyclic aromatic hydrocarbon that enhances biological interactions.

- Carbamate linkages : These are known to influence solubility and reactivity in biological systems.

- Amino acid derivatives : These contribute to the compound's potential as a therapeutic agent.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities, including:

- Anticancer properties : Many fluorenyl derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial effects : The compound may possess activity against various bacterial strains, including multi-drug resistant strains.

Table 1: Biological Activities of Related Fluorenyl Compounds

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tilorone | Fluorenone derivative | Antiviral | Cytokine modulation |

| Benfluron | Fluorene derivative | Antineoplastic | Selective toxicity |

| Fluodipine | Fluorene-based | Cardiovascular agent | Calcium channel blockade |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of key enzymes involved in cellular processes, such as the enoyl acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in bacteria .

- Cellular Interaction : The fluorenyl group facilitates interactions with various cellular targets, potentially leading to apoptosis in cancer cells and inhibition of bacterial growth.

Case Studies and Research Findings

Recent studies have investigated the synthesis and biological evaluation of fluorenyl derivatives:

- A study demonstrated that new O-aryl-carbamoyl derivatives exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the fluorenyl structure can enhance bioactivity .

- Research on tilorone analogs showed that structural alterations could lead to improved distribution and efficacy against resistant bacterial strains .

Table 2: Summary of Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.